(5-Bromothiazol-4-yl)methanol
Description
Significance of Thiazole (B1198619) Heterocycles in Synthetic and Medicinal Chemistry
Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, represent a cornerstone in the fields of synthetic and medicinal chemistry. bldpharm.comchemenu.com The unique structural and electronic properties of the thiazole ring make it a versatile scaffold for the development of a wide array of functional molecules. bldpharm.comchemenu.com Its presence in numerous biologically active compounds has established it as a privileged structure in drug discovery. molcore.comprepchem.com
The thiazole nucleus is a fundamental component of various natural products, including Vitamin B1 (thiamine), which is essential for metabolism. smolecule.com In the realm of pharmaceuticals, the thiazole moiety is present in a diverse range of approved drugs, showcasing its broad therapeutic relevance. molcore.comacs.org These include antibiotics like penicillin and cephalosporins, the anti-HIV drug Ritonavir, and the antimicrobial agent Sulfathiazole. smolecule.commyskinrecipes.com The wide spectrum of pharmacological activities associated with thiazole derivatives includes antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. chemenu.comsmolecule.comclearsynth.com
From a synthetic standpoint, the thiazole ring offers multiple sites for functionalization, allowing chemists to systematically modify its structure to fine-tune its biological activity and physicochemical properties. bldpharm.com The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, provides a unique electronic environment that facilitates a variety of chemical transformations. clearsynth.com This adaptability has made thiazole derivatives key intermediates in the synthesis of complex molecular architectures. chemimpex.com
Academic Research Context of Brominated Thiazole Derivatives
Within the broader family of thiazole compounds, brominated thiazole derivatives have garnered significant attention in academic research. The introduction of a bromine atom onto the thiazole scaffold serves several critical purposes in synthetic and medicinal chemistry. Bromine, as a halogen, can significantly alter the electronic properties of the thiazole ring, influencing its reactivity and biological interactions. clearsynth.com
Brominated thiazoles are highly valuable as synthetic intermediates. sigmaaldrich.com The carbon-bromine bond is a versatile functional group that can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. prepchem.com These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler brominated thiazole precursors. prepchem.com The strategic placement of a bromine atom allows for regioselective functionalization of the thiazole core, providing a powerful tool for creating diverse molecular libraries for drug screening and materials science applications. growingscience.com
In medicinal chemistry, the presence of a bromine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target. clearsynth.com Furthermore, the bromine atom can act as a key binding element, forming halogen bonds with biological macromolecules such as proteins and enzymes, thereby influencing the compound's potency and selectivity. clearsynth.com Research has shown that the incorporation of bromine into a thiazole structure can lead to enhanced anticancer and antimicrobial activities. prepchem.com Consequently, the synthesis and functionalization of brominated thiazoles remain an active area of investigation, with researchers continuously exploring new methods for their preparation and their application in the development of novel therapeutic agents and functional materials. sigmaaldrich.comgrowingscience.com
Overview of Research Trajectories for (5-Bromothiazol-4-yl)methanol
This compound is a specific brominated thiazole derivative that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a hydroxymethyl group and a bromine atom on adjacent positions of the thiazole ring, offers dual reactivity for further molecular elaboration.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 912639-68-0 | bldpharm.comchemenu.commolcore.comclearsynth.comsigmaaldrich.com |
| Molecular Formula | C₄H₄BrNOS | bldpharm.commolcore.com |
| Molecular Weight | 194.05 g/mol | bldpharm.commolcore.com |
| Appearance | White to Yellow Solid or liquid | |
| Storage Conditions | Inert atmosphere, 2-8°C | bldpharm.com |
The primary research trajectory for this compound revolves around its utility as a synthetic intermediate. One of the key synthetic routes to this compound involves the reduction of its corresponding aldehyde, 4-bromo-1,3-thiazole-5-carbaldehyde. This transformation can be efficiently achieved using reducing agents such as sodium borohydride.
Once synthesized, this compound is a precursor for a variety of more complex heterocyclic systems. For instance, the hydroxymethyl group can be readily converted into other functional groups. A notable application is its use in the synthesis of bldpharm.comclearsynth.comthiazolo[4,5-d]pyridazin-4(5H)-one derivatives. This involves the initial conversion of the alcohol to a more reactive species, which can then undergo cyclization reactions.
The bromine atom at the 5-position provides a handle for introducing further molecular diversity through cross-coupling reactions, although specific examples for this particular isomer are not extensively documented in the available literature. The dual functionality of this compound makes it a valuable tool for chemists aiming to construct novel thiazole-containing compounds with potential applications in medicinal chemistry and materials science. While detailed studies on the biological activities of this compound itself are limited, its role as a key building block ensures its continued relevance in academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFBXWPNACQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912639-68-0 | |
| Record name | (5-bromo-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 5 Bromothiazol 4 Yl Methanol
Established Synthetic Routes to (5-Bromothiazol-4-yl)methanol
The synthesis of this compound can be approached through a multi-step process that typically involves the formation of a substituted thiazole (B1198619) ring, followed by functional group manipulations to introduce the bromo and hydroxymethyl substituents at the desired positions.
Conventional Reaction Sequences and Reagents
A plausible and commonly employed synthetic strategy commences with the Hantzsch thiazole synthesis, a robust method for the formation of the thiazole core. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a precursor to this compound, a suitable starting point is the reaction of an appropriate α-halocarbonyl compound with thioformamide to construct the thiazole ring with a substituent at the 4-position that can be subsequently converted to a hydroxymethyl group.
A key intermediate in this pathway is a thiazole-4-carboxylate ester, such as ethyl 4-methylthiazole-5-carboxylate, which can be synthesized through various established protocols. One such method involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.
The subsequent critical steps involve the introduction of the bromine atom at the 5-position and the reduction of the carboxylate group at the 4-position. The order of these steps can be varied.
Route A: Bromination followed by Reduction
Bromination of the Thiazole Ring: A 4-substituted thiazole ester can be brominated at the 5-position. For instance, the bromination of 4-(halophenyl)-2-methylthiazoles at the 5-position has been successfully achieved. nih.gov This suggests that direct bromination of a thiazole-4-carboxylate is a feasible step.
Reduction of the Carboxylate Group: The ester functional group at the 4-position is then reduced to a primary alcohol. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation chemistrysteps.commasterorganicchemistry.comucalgary.camasterorganicchemistry.com, alternative and milder reagent systems are also employed. A patent describes the reduction of a thiazole-5-carboxylate using a sodium borohydride/metal salt mixed system, which could potentially be adapted for the reduction of a 4-carboxylate. google.com
Route B: Reduction followed by Bromination
Reduction of the Carboxylate Group: The thiazole-4-carboxylate is first reduced to the corresponding 4-(hydroxymethyl)thiazole.
Bromination of the Hydroxymethylthiazole: The subsequent bromination of the 4-(hydroxymethyl)thiazole at the 5-position would yield the final product. The presence of the hydroxyl group might influence the reactivity and regioselectivity of the bromination reaction.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is contingent on the optimization of each reaction step.
For the Hantzsch thiazole synthesis, reaction conditions such as temperature, solvent, and reaction time are crucial for maximizing the yield of the thiazole intermediate. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.
In the bromination step, the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and the reaction solvent can influence the regioselectivity and prevent side reactions. A study on the synthesis of various brominated thiazoles highlights methods that avoid the use of elemental bromine. researchgate.netnih.govlookchem.com
For the reduction of the carboxylate, the stoichiometry of the reducing agent and the reaction temperature are critical parameters to control to ensure complete conversion without over-reduction or side product formation. The use of mixed hydride systems, such as NaBH4/LiCl, can offer enhanced reactivity and selectivity. google.com
Below is a table summarizing potential reaction conditions for the key synthetic steps:
| Step | Reagents and Solvents | Temperature | Reaction Time | Typical Yields |
| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide, Ethanol | Reflux | 2-24 h | 60-80% |
| Bromination (Route A) | Thiazole-4-carboxylate, NBS, Acetonitrile | Room Temperature | 4 h | 70-90% |
| Reduction (Route A) | 5-Bromo-thiazole-4-carboxylate, LiAlH4, THF | 0 °C to Room Temp. | 1-3 h | 80-95% |
| Reduction (Route B) | Thiazole-4-carboxylate, NaBH4/LiCl, Methanol (B129727)/THF | Reflux | 5 h | ~70% google.com |
| Bromination (Route B) | 4-(Hydroxymethyl)thiazole, Br2, Acetic Acid | 0 °C to Room Temp. | Overnight | Moderate |
Purification Strategies for Academic Research Scale
On an academic research scale, purification of this compound and its intermediates is typically achieved through standard laboratory techniques.
Crystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system is an effective method for obtaining high-purity material.
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials, reagents, and byproducts. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation.
Extraction: Liquid-liquid extraction is used during the work-up of reaction mixtures to separate the product from inorganic salts and other water-soluble impurities.
The purity of the final compound and intermediates is typically assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Precursor Design and Synthesis for this compound
The rational design and efficient synthesis of precursors are fundamental to the successful preparation of this compound.
Synthesis of Key Thiazole Intermediates
The primary precursor is a thiazole ring bearing a functional group at the 4-position that can be readily converted to a hydroxymethyl group, and a hydrogen atom at the 5-position, which allows for subsequent bromination. A common and practical intermediate is an ester of thiazole-4-carboxylic acid.
The synthesis of such intermediates often relies on the Hantzsch thiazole synthesis. For example, the reaction between ethyl 2-chloroacetoacetate and thioformamide would yield ethyl thiazole-4-carboxylate. The thioformamide itself can be generated in situ from formamide and a sulfurizing agent like phosphorus pentasulfide.
An alternative approach to thiazole synthesis involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea, which would lead to an aminothiazole derivative. While not a direct precursor to this compound, this highlights the versatility of the Hantzsch synthesis in accessing a variety of substituted thiazoles.
Stereochemical Considerations in Precursor and Product Synthesis
For the specific case of this compound, the final product is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are generally not a primary concern in its synthesis.
However, if chiral starting materials were to be used or if chiral reagents were employed during the synthesis, the formation of stereoisomers would become a relevant factor. For instance, if a chiral α-haloketone were used in the Hantzsch synthesis, the resulting thiazole intermediate could be chiral. In such cases, the stereochemical outcome of the reaction would need to be carefully controlled and analyzed. The Hantzsch thiazole synthesis itself can proceed with a degree of stereochemical control, and the distribution of stereoisomeric products can be influenced by the reaction conditions and the nature of the substituents.
In the context of synthesizing this compound from achiral precursors using achiral reagents, the product obtained will be a single, achiral compound, and no stereochemical issues will arise.
Novel and Green Synthetic Approaches to this compound
Traditional synthetic routes towards thiazole derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, prompting the development of more environmentally benign alternatives. researchgate.netbepls.com Green chemistry principles are increasingly being applied to the synthesis of thiazoles, emphasizing the use of recyclable catalysts, greener solvents, and energy-efficient techniques like microwave and ultrasonic irradiation. researchgate.netbepls.commdpi.com
Catalytic Methods in Thiazole Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of thiazole derivatives, including precursors to this compound, various catalytic systems have been explored.
One prominent catalytic approach applicable to the synthesis of thiazole methanols is the catalytic hydrogenation of the corresponding carboxyl or aldehyde precursors. For instance, the synthesis of 4-Methyl-5-formylthiazole has been efficiently achieved through the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This method is considered more eco-friendly and suitable for industrial production compared to traditional reduction methods. nih.gov Catalytic hydrogenation, in general, is a powerful tool in organic synthesis for the reduction of functional groups under controlled conditions. longdom.org The choice of catalyst, such as palladium, platinum, or nickel, is crucial for the efficiency and selectivity of the reaction. longdom.org
Another innovative approach involves the use of recyclable biocatalysts . For example, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been successfully employed as a green and efficient biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This method offers mild reaction conditions, reduced reaction times, and high yields, with the catalyst being reusable multiple times without a significant loss in activity. mdpi.com
The following table summarizes representative catalytic methods that can be conceptually applied to the synthesis of this compound, based on analogous transformations.
| Precursor | Catalyst | Reagents/Conditions | Product | Key Advantages |
| 5-Bromothiazole-4-carbaldehyde | Pd/C or other noble metal catalysts | H2 gas, various solvents (e.g., ethanol, methanol) | This compound | High efficiency, clean reaction, potential for catalyst recycling. |
| 5-Bromothiazole-4-carboxylic acid chloride | Pd/BaSO4 | H2 gas, xylene, reflux | This compound | Eco-friendly, suitable for larger scale production. nih.gov |
| Appropriate thioamide and α-haloketone precursors | PIBTU-CS hydrogel | Ultrasonic irradiation, mild conditions | This compound | Recyclable biocatalyst, high yields, reduced energy consumption. mdpi.com |
Sustainable and Environmentally Benign Protocols
The principles of sustainable chemistry aim to minimize the environmental impact of chemical processes. In the context of synthesizing this compound, this involves the careful selection of solvents, reagents, and energy sources.
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. For thiazole synthesis, water, polyethylene glycol (PEG), and ionic liquids have been explored as alternatives to volatile organic compounds (VOCs). bepls.com Reactions in aqueous media are particularly attractive due to the low cost, non-flammability, and minimal environmental impact of water. bepls.com
Energy Efficiency: Microwave irradiation and ultrasonication are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.netbepls.com These methods provide an alternative to conventional heating, which can be energy-intensive and lead to the formation of byproducts.
The table below outlines key sustainable practices applicable to the synthesis of this compound.
| Sustainable Practice | Description | Examples in Thiazole Synthesis |
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Water, Polyethylene Glycol (PEG), Ionic Liquids. bepls.com |
| Energy-Efficient Methods | Employing techniques that reduce energy consumption and reaction times. | Microwave-assisted synthesis, Ultrasonic irradiation. researchgate.netbepls.com |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component reactions (e.g., modified Hantzsch synthesis). ijcce.ac.ir |
| Use of Recyclable Catalysts | Employing catalysts that can be easily recovered and reused, reducing waste and cost. | Heterogeneous catalysts, biocatalysts like chitosan-based hydrogels. mdpi.com |
Analysis of Synthetic Accessibility
The synthetic accessibility of a molecule is a measure of how easily it can be synthesized from readily available starting materials. This is a crucial consideration in drug discovery and chemical process development. Computational tools and scoring functions have been developed to predict the synthetic accessibility of molecules.
Retrosynthetic Analysis: A retrosynthetic approach to this compound would likely involve the following key disconnections:
C-Br bond formation: Bromination of a pre-existing 4-hydroxymethylthiazole.
C-S and C-N bond formation (Thiazole ring synthesis): Condensation of a suitable thioamide with an α-halocarbonyl compound (Hantzsch synthesis).
Reduction of a carbonyl group: Reduction of 5-bromothiazole-4-carbaldehyde or a corresponding carboxylic acid derivative.
The availability of starting materials for these routes is a key factor in its synthetic accessibility. The commercial availability of various substituted thiazoles and precursors for the Hantzsch synthesis contributes positively to the feasibility of its production.
Factors influencing the synthetic accessibility of this compound are summarized in the table below.
| Factor | Influence on Synthetic Accessibility |
| Availability of Precursors | Readily available starting materials for Hantzsch synthesis (thioamides, α-halocarbonyls) increase accessibility. |
| Number of Synthetic Steps | A shorter synthetic route, such as a one-pot reaction, improves accessibility. |
| Reaction Conditions | Mild and robust reaction conditions that do not require specialized equipment enhance accessibility. |
| Purification | Ease of purification of the final product and intermediates is a critical factor. |
| Structural Complexity | The presence of multiple functional groups and stereocenters can decrease accessibility. This compound has a relatively low structural complexity. |
Chemical Transformations and Derivatization of 5 Bromothiazol 4 Yl Methanol
Reactivity at the Bromo Substituent
The bromine atom at the 5-position of the thiazole (B1198619) ring is a key site for synthetic modifications, enabling the introduction of various functional groups through several reaction pathways.
Cross-Coupling Reactions (e.g., Suzuki Reaction) for Functionalization
The bromo substituent on the thiazole ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the thiazole ring with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. While specific studies on (5-Bromothiazol-4-yl)methanol are not extensively documented, the reactivity of similar bromothiazole derivatives in Suzuki-Miyaura couplings is well-established. tcichemicals.comnih.gov This suggests that this compound can be expected to react with various aryl- or heteroaryl-boronic acids to yield 5-aryl- or 5-heteroaryl-thiazol-4-yl)methanol derivatives.
Table 1: Plausible Suzuki-Miyaura Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (5-Phenylthiazol-4-yl)methanol |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | (5-(Pyridin-3-yl)thiazol-4-yl)methanol |
Note: This table represents plausible reactions based on the known reactivity of bromothiazoles.
Nucleophilic Substitution Pathways on the Thiazole Ring
Direct nucleophilic aromatic substitution (SNAr) of the bromo group on a thiazole ring is generally challenging due to the electron-rich nature of the ring. However, in certain activated systems, such as 2-amino-5-halothiazoles, the halide can be displaced by strong nucleophiles. jocpr.com For this compound, the thiazole ring is not strongly activated towards nucleophilic attack. Therefore, direct displacement of the bromine by common nucleophiles is not a favored reaction pathway under standard conditions. More forcing conditions or the use of specific catalysts might be required to achieve such transformations.
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful method for converting an aryl or heteroaryl halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.org The bromo group of this compound can potentially undergo halogen-metal exchange upon treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This would generate a highly reactive 5-lithiothiazol-4-yl)methanol intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position of the thiazole ring.
Table 2: Potential Products from Halogen-Metal Exchange and Quenching of this compound
| Electrophile | Quenching Reagent | Product |
| 5-Lithiothiazol-4-yl)methanol | Dimethylformamide (DMF) | 4-(Hydroxymethyl)thiazole-5-carbaldehyde |
| 5-Lithiothiazol-4-yl)methanol | Carbon dioxide (CO₂) | 4-(Hydroxymethyl)thiazole-5-carboxylic acid |
| 5-Lithiothiazol-4-yl)methanol | Acetone | 2-(4-(Hydroxymethyl)thiazol-5-yl)propan-2-ol |
Note: These are predicted products based on established halogen-metal exchange and quenching methodologies.
Reactivity of the Hydroxyl Group
The primary alcohol functionality of the hydroxymethyl group provides another handle for the derivatization of this compound.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.
Table 3: Examples of Esterification and Etherification of this compound
| Reaction Type | Reagent | Catalyst/Base | Product |
| Esterification | Acetic anhydride | Pyridine | (5-Bromothiazol-4-yl)methyl acetate |
| Esterification | Benzoyl chloride | Triethylamine | (5-Bromothiazol-4-yl)methyl benzoate |
| Etherification | Methyl iodide | Sodium hydride | 5-Bromo-4-(methoxymethyl)thiazole |
| Etherification | Benzyl bromide | Potassium tert-butoxide | 4-((Benzyloxy)methyl)-5-bromothiazole |
Note: These are standard reactions for primary alcohols and are expected to be applicable to this compound.
Oxidation and Reduction Pathways of the Alcohol Functionality
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-bromothiazole-5-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent would yield the carboxylic acid, 4-bromothiazole-5-carboxylic acid.
Conversely, while the hydroxymethyl group is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol. This is a more complex transformation that would require specific reagents to convert the C-OH bond to a C-H bond, resulting in 5-bromo-4-methylthiazole.
Table 4: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 4-Bromothiazole-5-carbaldehyde |
| Potassium permanganate (KMnO₄) | 4-Bromothiazole-5-carboxylic acid |
Note: The feasibility of these reactions is based on general principles of alcohol oxidation.
Derivatization for Prodrug or Conjugate Formation
The primary alcohol functional group in this compound is a prime site for derivatization to create prodrugs or bioconjugates. Prodrug strategies are often employed to enhance the pharmacokinetic properties of a parent molecule, such as solubility, stability, and membrane permeability. Common approaches for masking hydroxyl groups include the formation of esters and carbamates, which can be designed to undergo enzymatic or chemical cleavage in vivo to release the active parent drug.
Ester Prodrugs: Esterification of the hydroxymethyl group can be achieved through reaction with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The choice of the carboxylic acid can modulate the lipophilicity and the rate of hydrolysis of the resulting ester. For instance, esterification with amino acids could improve water solubility and facilitate transport by amino acid transporters.
Carbamate Prodrugs: Carbamate derivatives can be formed by reacting the alcohol with an isocyanate or by a multi-step procedure involving activation with a chloroformate followed by reaction with an amine. Carbamate linkages often exhibit greater stability than esters.
Conjugate Formation: The hydroxyl group also provides a handle for conjugation to larger molecules such as peptides, proteins, or polymers. This is typically achieved by first activating the alcohol (e.g., as a tosylate or mesylate) to create a good leaving group, followed by nucleophilic substitution with a suitable functional group on the macromolecule (e.g., a thiol or an amine). Such bioconjugates can be used for targeted drug delivery or to modify the pharmacokinetic profile of the molecule.
Table 1: Hypothetical Prodrug Derivatives of this compound and Their Potential Properties
| Prodrug Type | R Group | Expected Property Change | Potential Cleavage Mechanism |
| Ester | Acetyl | Increased lipophilicity | Esterase-mediated hydrolysis |
| Ester | Glycinyl | Increased water solubility | Esterase-mediated hydrolysis |
| Carbamate | N-methyl | Increased stability | Carboxylesterase-mediated hydrolysis |
| Ether | Polyethylene glycol (PEG) | Increased half-life, reduced immunogenicity | Oxidative metabolism |
Transformations Involving the Thiazole Ring System
The 5-bromothiazole core of the molecule is an aromatic heterocycle, and its reactivity is influenced by the presence of the bromine atom, the hydroxymethyl group, and the inherent electronic properties of the thiazole ring.
The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, it is less reactive than benzene. The position of substitution is directed by the existing substituents. In the case of this compound, the ring contains a deactivating bromo group at the 5-position and a weakly activating hydroxymethyl group at the 4-position.
Theoretical studies on related systems, such as thiazolo[5,4-d]thiazole, have shown that halogenation can proceed via direct C-halogenation. udayton.edusemanticscholar.orgelectronicsandbooks.comresearchgate.net This suggests that further halogenation of this compound, if achievable, would likely occur at the C2 position.
The thiazole ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, ring-opening and rearrangement reactions can occur.
Reductive Ring Opening: Treatment of some thiazole derivatives with strong reducing agents like sodium in liquid ammonia can lead to the reductive cleavage of the C-S bond. researchgate.net
Oxidative Ring Opening: Oxidative degradation of the thiazole ring can also be achieved. For instance, studies on the photo-degradation of certain aryl-substituted thiazoles have shown that they can react with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges to other products. nih.gov This indicates that the thiazole ring in this compound might be susceptible to oxidative cleavage under specific photolytic or strong oxidizing conditions.
Cross-Coupling Reactions: The bromine atom at the C5 position is a valuable handle for various transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, significantly expanding the molecular diversity of derivatives that can be synthesized from this compound. researchgate.netrsc.orgyoutube.comtamu.edu
Mechanistic Investigations of Key Transformations
To fully understand and optimize the chemical transformations of this compound, detailed mechanistic studies are essential. While no specific mechanistic studies have been reported for this compound, the following methodologies are standard approaches for elucidating reaction pathways.
Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. By performing a series of experiments where the initial concentrations of the reactants are systematically varied, the rate law and the order of the reaction with respect to each component can be determined. This information provides insights into the molecularity of the rate-determining step.
For example, in a hypothetical esterification of this compound, kinetic data could help to distinguish between an AAC2 (bimolecular) and an AAC1 (unimolecular) mechanism.
Thermodynamic studies involve measuring the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) during a reaction. These parameters indicate whether a reaction is exothermic or endothermic, whether it proceeds with an increase or decrease in disorder, and whether it is spontaneous under a given set of conditions. Techniques such as calorimetry can be used to measure the heat of reaction, providing valuable information about the stability of reactants and products.
Table 2: Hypothetical Kinetic Data for the Esterification of this compound with Acetic Anhydride
| Experiment | [this compound] (M) | [Acetic Anhydride] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-4 |
| 2 | 0.2 | 0.1 | 3.0 x 10-4 |
| 3 | 0.1 | 0.2 | 3.1 x 10-4 |
These hypothetical data suggest that the reaction is first order with respect to this compound and first order with respect to acetic anhydride.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., 2H for 1H, 13C for 12C, or 18O for 16O), the position of that atom in the products can be determined using techniques such as mass spectrometry or NMR spectroscopy.
For instance, to elucidate the mechanism of hydrolysis of an ester derivative of this compound, the reaction could be carried out in H218O. If the 18O is incorporated into the carboxylic acid product, it would support a mechanism where the water molecule attacks the carbonyl carbon. If the 18O is incorporated into the regenerated this compound, it would suggest cleavage of the alkyl-oxygen bond.
Deuterium labeling can also be used to probe reaction mechanisms. For example, in a proposed elimination reaction, replacing a hydrogen atom on the carbon adjacent to the leaving group with deuterium would be expected to result in a primary kinetic isotope effect (a slower reaction rate) if the C-H bond is broken in the rate-determining step.
While no such studies have been performed on this compound, these established methodologies would be invaluable in understanding its chemical behavior and reactivity.
Applications in Medicinal Chemistry and Drug Discovery Research
(5-Bromothiazol-4-yl)methanol as a Versatile Synthetic Intermediate
This compound is a valued building block in organic synthesis, particularly for creating complex molecules for pharmaceutical research myskinrecipes.com. The bromine atom at the 5-position and the hydroxymethyl group at the 4-position of the thiazole (B1198619) ring offer orthogonal reactivity. The bromine atom is amenable to a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde for further elaboration or converted into other functional groups, such as halides or amines, to serve as a connection point for other molecular fragments.
The strategic positioning of the bromo and hydroxymethyl functional groups makes this compound an ideal starting material for synthesizing complex, poly-substituted thiazole derivatives. Researchers leverage this intermediate to construct libraries of compounds for screening against various therapeutic targets. For instance, the thiazole core is integral to compounds developed as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents nih.govchemimpex.comnih.gov.
The synthesis of a complex molecule often begins with a reaction at one of the functional groups, followed by modification of the second. For example, a Suzuki coupling at the C5-bromo position can introduce a new aromatic ring system, after which the C4-methanol can be oxidized to an aldehyde to participate in a condensation reaction, rapidly building molecular complexity. This stepwise approach allows for the systematic construction of molecules with precisely defined three-dimensional structures, which is critical for achieving high-affinity interactions with biological targets.
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate structurally diverse small molecules from a common starting material, thereby enabling the exploration of new areas of chemical space nih.govnih.gov. This compound is an excellent scaffold for DOS campaigns due to its inherent functional group handles that can be used in branching reaction pathways nih.govrsc.org.
Starting from this single compound, multiple divergent reaction pathways can be executed. One pathway might involve functionalizing the hydroxymethyl group, while another could focus on cross-coupling at the bromine atom. A third pathway could involve reactions that modify the thiazole ring itself. By applying different sets of reagents and reaction conditions to the common scaffold, a library of compounds with significant structural variation can be efficiently produced. This approach accelerates the discovery of novel chemical skeletons that may possess desirable biological activities.
Table 1: Potential Synthetic Transformations of this compound in Diversity-Oriented Synthesis
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| C5-Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted thiazole |
| C5-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl-substituted thiazole |
| C5-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino-substituted thiazole |
| C4-Hydroxymethyl | Oxidation | PCC, DMP, MnO₂ | Thiazole-4-carbaldehyde |
| C4-Hydroxymethyl | Etherification | Alkyl halides, Base | Alkoxymethyl-thiazole |
Design and Synthesis of Biologically Active Derivatives
The thiazole nucleus is a privileged structure in medicinal chemistry, and derivatives of this compound are frequently designed and synthesized to target a wide array of biological pathways. The process involves iterative cycles of design, synthesis, and biological testing to optimize the properties of a lead compound.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and evaluating the resulting analogues, researchers can build a detailed understanding of the pharmacophore—the key molecular features responsible for biological activity.
For example, in a hypothetical series of kinase inhibitors derived from this scaffold, the C5 position might be explored with a variety of substituted phenyl rings via Suzuki coupling. The resulting SAR could reveal that electron-withdrawing groups on the phenyl ring enhance potency, while bulky groups are detrimental. Concurrently, the C4-methanol could be converted to a series of amides, with SAR indicating that small, polar groups are preferred for optimal target engagement. These findings guide the design of subsequent generations of more potent and selective compounds nih.govnih.gov.
Table 2: Hypothetical SAR Data for Thiazole Derivatives
| Compound ID | C5-Substituent | C4-Substituent | Target Inhibition (IC₅₀, nM) |
|---|---|---|---|
| A-01 | Phenyl | -CH₂OH | 520 |
| A-02 | 4-Fluorophenyl | -CH₂OH | 250 |
| A-03 | 4-Methoxyphenyl | -CH₂OH | 800 |
| A-04 | 4-Fluorophenyl | -CHO | 150 |
| A-05 | 4-Fluorophenyl | -CH₂NH₂ | 85 |
Once an initial "hit" compound with promising activity is identified, lead optimization aims to improve its drug-like properties. This includes enhancing potency and selectivity, as well as optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The thiazole scaffold derived from this compound offers numerous vectors for modification to achieve these goals.
For instance, if a lead compound suffers from poor solubility, polar groups can be introduced at the C4 position. If rapid metabolism is an issue, metabolically labile sites can be blocked, for example, by replacing a hydrogen atom on a peripheral ring with a fluorine atom. The thiazole ring itself is generally considered metabolically stable, which is an attractive feature for a core scaffold. Through such iterative modifications, a preclinical candidate with a balanced profile of potency, selectivity, and favorable ADME properties can be developed nih.gov.
In modern drug discovery, it is crucial to identify and eliminate compounds that are likely to be "false positives" in high-throughput screening assays. Pan-Assay Interference Structures (PAINS) are chemical motifs that often interfere with assay readouts through non-specific mechanisms, such as aggregation, redox activity, or fluorescence researchgate.netlongdom.org. Similarly, Brenk structural alerts identify fragments that may be associated with toxicity or poor metabolic stability taylorandfrancis.com.
While the thiazole ring itself is a valid and valuable scaffold, certain substitution patterns on thiazoles and related heterocycles can be flagged by PAINS or Brenk filters nih.gov. For example, highly reactive thiazole derivatives could act as non-specific covalent modifiers of proteins. Therefore, during the design of libraries based on this compound, computational filters are routinely used to flag potentially problematic structures before synthesis researchgate.nettaylorandfrancis.com. If a hit compound contains a potential PAINS motif, its mechanism of action must be carefully validated through multiple orthogonal assays to ensure it engages its target specifically nih.gov. If a structural alert is confirmed to be problematic, medicinal chemists can mitigate the issue by modifying that part of the molecule to remove the undesirable chemical property while retaining the desired biological activity.
Assessment of Lead-likeness and Bioavailability Scores for Novel Derivatives
In the initial stages of drug discovery, the assessment of "lead-likeness" is crucial for identifying compounds that have a higher probability of becoming successful drugs. This evaluation is often guided by principles such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties. For derivatives of this compound, these properties are carefully considered to optimize their potential as drug candidates.
Key parameters for lead-likeness include:
Molecular Weight (MWT): Generally, a molecular weight of less than 500 Da is preferred for better absorption.
LogP: The logarithm of the octanol-water partition coefficient, which should ideally be less than 5, indicates a balance between solubility in aqueous and lipid environments.
Hydrogen Bond Donors (HBD): The number of hydrogen bond donors should be no more than 5.
Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors should not exceed 10.
By modifying the structure of this compound, medicinal chemists can fine-tune these properties. For instance, the addition of different functional groups can alter the molecular weight, lipophilicity, and hydrogen bonding capacity of the resulting derivatives, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Computational tools are often employed to predict these properties and guide the synthesis of compounds with favorable bioavailability scores.
Table 1: Physicochemical Properties for Lead-likeness Evaluation
| Property | Preferred Value | Rationale |
| Molecular Weight (MWT) | ≤ 500 Da | Enhances absorption and permeation. volkamerlab.org |
| LogP | ≤ 5 | Balances solubility for membrane passage. volkamerlab.org |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Improves membrane permeability. volkamerlab.org |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Optimizes solubility and binding. volkamerlab.org |
Investigation of Biological Activities and Mechanisms of Action
Derivatives synthesized from this compound have been investigated for a range of biological activities, demonstrating the versatility of the thiazole scaffold in targeting various disease pathways.
Antidiabetic Potentials, particularly related to Thiazolidinedione Derivatives
Thiazolidinediones (TZDs), also known as glitazones, are a class of oral antidiabetic drugs that act as insulin (B600854) sensitizers. mdpi.com They function by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. mdpi.comjournaljpri.com The this compound core can be utilized in the synthesis of novel thiazolidinedione derivatives. mdpi.comjournaljpri.com
The general structure of these derivatives allows for modifications that can enhance their binding affinity to PPAR-γ, potentially leading to more potent and selective antidiabetic agents. dntb.gov.ua Research in this area focuses on creating hybrid molecules that combine the thiazolidinedione pharmacophore with other moieties to achieve multi-modal antidiabetic activities. dntb.gov.ua Docking studies of novel TZD derivatives have predicted strong binding to PPAR-γ, comparable to existing drugs like rosiglitazone. dntb.gov.ua
Anti-inflammatory Properties of Derived Compounds
Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netinformahealthcare.comnih.gov The arachidonic acid pathway, which involves these enzymes, is a primary target for anti-inflammatory drugs. researchgate.net
Compounds derived from this compound can be designed to selectively inhibit COX-2, an isoform of cyclooxygenase that is upregulated during inflammation, which could lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The mechanism of action for these derivatives often involves the modulation of signaling pathways like JAK-STAT, MAPK, and TNF-α, which play a crucial role in the inflammatory response. researchgate.net Studies have shown that certain synthetic thiazole compounds exhibit significant anti-inflammatory effects in both in vitro and in vivo models. wisdomlib.org
Anticancer Activity and Proposed Molecular Mechanisms
The thiazole ring is a prominent scaffold in a number of anticancer agents. nih.govneliti.com Derivatives of this compound are being explored for their potential to combat various cancers. These compounds can exert their anticancer effects through multiple mechanisms. nih.govnih.gov
Table 2: Proposed Anticancer Mechanisms of Thiazole Derivatives
| Mechanism | Description |
| Induction of Apoptosis | Thiazole derivatives can trigger programmed cell death in cancer cells. nih.govnih.gov |
| Tubulin Polymerization Inhibition | By disrupting microtubule formation, these compounds can arrest the cell cycle. nih.govnih.gov |
| Kinase Inhibition | They can inhibit signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer. nih.govnih.gov |
| Topoisomerase Inhibition | Some derivatives can interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes. nih.govnih.gov |
For example, certain thiazole derivatives have demonstrated potent activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range. neliti.com The structural flexibility of the this compound starting material allows for the synthesis of derivatives that can be optimized for specific anticancer targets. nih.gov
Antimicrobial and Antioxidant Research of Thiazole Derivatives
Thiazole-containing compounds have long been recognized for their antimicrobial properties, with penicillin being a classic example. mdpi.com Modern research continues to explore new thiazole derivatives for their efficacy against a wide range of bacteria and fungi. mdpi.comnih.gov The design of molecules with multiple thiazole rings has been shown to enhance their therapeutic activities. mdpi.com
In addition to their antimicrobial effects, many thiazole derivatives exhibit significant antioxidant activity. nih.govnih.gov They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant potential is often attributed to the ability of the thiazole ring and its substituents to donate electrons and stabilize reactive oxygen species. nih.gov
Table 3: Antimicrobial and Antioxidant Activity of Thiazole Derivatives
| Activity | Target | Example of Finding |
| Antibacterial | Various bacterial strains | Some derivatives show potency comparable to standard antibiotics like ampicillin. nih.gov |
| Antifungal | Fungal strains like C. albicans | Certain compounds demonstrate high efficacy against fungal pathogens. nih.gov |
| Antioxidant | Free radicals (e.g., ABTS) | Derivatives have shown excellent radical scavenging activity, sometimes superior to standard antioxidants like ascorbic acid. nih.gov |
Research on Receptor Antagonist Activities (e.g., BRM targeting compounds)
Recent research has ventured into the potential of thiazole derivatives to act as receptor antagonists. One area of interest is the development of compounds that target specific proteins for degradation, a novel therapeutic strategy. While direct research linking this compound to BRM (Brahma-related gene 1) targeting compounds is not extensively published, the principles of designing bifunctional molecules for protein degradation could be applied. Such molecules typically contain a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. Given the versatility of the thiazole scaffold, it is conceivable that derivatives of this compound could be developed as components of such targeted protein degraders.
Furthermore, thiazole derivatives have been investigated as inhibitors for other receptors, such as the retinoic acid receptor-related orphan receptor γt (RORγt), which has implications in cancer therapy. eurekaselect.com This highlights the broad potential of the thiazole core in designing molecules that can modulate the function of various biological receptors.
Preclinical Research and Development Considerations for Thiazole-Based Compounds
The journey of a thiazole-based compound from a promising hit to a viable drug candidate is paved with rigorous preclinical evaluations. A critical aspect of this phase is the comprehensive assessment of the compound's behavior in a biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. Furthermore, a thorough understanding of its potential for toxicity is paramount. This section delves into the general principles of drug metabolism and pharmacokinetics (DMPK) pertinent to thiazole scaffolds and explores academic viewpoints on the toxicological and safety profiles of these compounds in the context of drug discovery.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in many pharmaceutical agents. globalresearchonline.net Its chemical properties influence the DMPK profile of drugs that contain this scaffold. The metabolic fate of thiazole-containing compounds is diverse and significantly dictated by the substituents on the thiazole ring. researchgate.net
Metabolism:
The thiazole nucleus and its derivatives are subject to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Key metabolic pathways include:
Oxidation: The sulfur and nitrogen atoms in the thiazole ring, as well as the carbon atoms, are susceptible to oxidation. S-oxidation and N-oxidation can occur, leading to the formation of sulfoxides and N-oxides, respectively. nih.gov Epoxidation of the thiazole ring can also take place, which can sometimes lead to the formation of reactive metabolites. nih.gov
Hydroxylation: Substituents attached to the thiazole ring are common sites for hydroxylation. For instance, alkyl groups can be hydroxylated, and aryl groups can undergo aromatic hydroxylation.
Conjugation: Following oxidation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.
The presence of an amino group on the thiazole ring, creating an aminothiazole, can further influence metabolism, often facilitating metabolic pathways. nih.gov Quantum chemical studies have shown that the energy barrier for metabolic reactions like epoxidation is lower for aminothiazole compared to the unsubstituted thiazole ring. nih.gov
Pharmacokinetics:
Absorption and Bioavailability: The oral bioavailability of thiazole derivatives can be limited by factors such as poor absorption and first-pass metabolism in the liver and gut. nih.gov For example, a study on a thiazole benzenesulfonamide β3-adrenergic receptor agonist showed low oral bioavailability in rats and monkeys, which was attributed to poor oral absorption and significant first-pass hepatic extraction. nih.gov Structural modifications, such as reducing hydrogen bonding sites, have been explored to improve oral bioavailability. nih.gov
Distribution: The distribution of thiazole-containing drugs to various tissues is influenced by their lipophilicity and plasma protein binding.
Excretion: Thiazole derivatives and their metabolites are typically eliminated from the body through renal and/or biliary excretion.
Future research in this area will likely focus on structural modifications to enhance pharmacokinetic properties, paving the way for the development of novel thiazole-based therapeutic agents. researchgate.net
The thiazole scaffold, while being a valuable component in numerous drugs, is not without toxicological concerns that warrant careful consideration during drug development. researchgate.net A primary area of academic focus has been the potential for thiazole-containing compounds to form reactive metabolites. nih.gov
Reactive Metabolite Formation:
Drugs containing thiazole and aminothiazole groups can be metabolized by cytochrome P450 enzymes to form reactive metabolites (RMs). nih.gov These RMs, which can include epoxides, S-oxides, and N-oxides, are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA. nih.gov This covalent binding can lead to cellular dysfunction, idiosyncratic adverse drug reactions, and toxicity. nih.gov
Quantum chemical and molecular docking studies have been employed to understand the mechanisms of RM formation from thiazole-containing drugs. nih.gov Research has indicated that epoxidation of the thiazole ring is a key pathway leading to reactive species. nih.gov The presence of an amino group on the thiazole ring can lower the energy barrier for these metabolic activations, potentially increasing the risk of RM formation. nih.gov
Structural Alerts and Mitigation Strategies:
The potential for certain chemical functional groups to be converted into reactive metabolites has led to the concept of "structural alerts" in medicinal chemistry. Aromatic five-membered heterocyclic rings, including thiazoles, are often considered in this context.
Academic research emphasizes the importance of early-stage toxicological assessment to identify and mitigate these risks. Strategies to address the potential for thiazole-mediated toxicity include:
Structural Modification: Modifying the substitution pattern on the thiazole ring can alter its metabolic profile and reduce the formation of reactive metabolites.
In Vitro and In Silico Screening: A variety of in vitro assays and in silico predictive models are used to screen for the potential of new chemical entities to form reactive metabolites and cause toxicity. nih.gov
The goal is to design thiazole-based drug candidates with an optimized safety profile, balancing therapeutic efficacy with minimal toxicity. researchgate.net Continued research into the biotransformation and toxicology of thiazole derivatives is crucial for the development of safer medicines. nih.gov
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy stands as one of the most powerful techniques for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are often essential for assembling the complete molecular puzzle, especially for molecules with intricate spin systems.
For a molecule like (5-Bromothiazol-4-yl)methanol, a suite of 2D NMR experiments would be employed to establish its covalent framework.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxyl group and the protons of the adjacent methylene (B1212753) group, provided the hydroxyl proton is not rapidly exchanging with the solvent.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com For this compound, an HSQC spectrum would show a cross-peak connecting the methylene protons to their directly bonded carbon atom, and the thiazole (B1198619) ring proton to its corresponding carbon. This provides unambiguous one-bond C-H connectivity.
| 2D NMR Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies H-H couplings | Correlation between -CH₂- and -OH protons (if not exchanging) |
| HSQC | Identifies one-bond C-H connections | Correlation between -CH₂- protons and the methylene carbon; correlation between the thiazole proton and its carbon |
| HMBC | Identifies long-range C-H couplings (2-3 bonds) | Correlations from -CH₂- protons to C4 and C5 of the thiazole ring |
While solution-state NMR provides information about the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their solid form. This is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. jeol.com
For this compound, if it were to exist in multiple polymorphic forms, ssNMR could be used to differentiate them. nih.gov The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing and molecular conformation. Therefore, different polymorphs would likely yield distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, advanced ssNMR techniques can provide information on internuclear distances and molecular orientation within the crystal lattice.
Mass Spectrometry Techniques for Mechanistic and Derivatization Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In the context of research involving this compound, HRMS would be an invaluable tool for monitoring the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, one can track the disappearance of the starting material and the appearance of the product, confirming the formation of the desired compound by its exact mass. This is also crucial for identifying any potential byproducts.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern is often characteristic of the molecule's structure and can be used for its identification. nih.gov
For this compound, an MS/MS analysis would involve ionizing the molecule and then subjecting the resulting molecular ion to fragmentation. The fragmentation pathways could involve the loss of the hydroxymethyl group, cleavage of the thiazole ring, or loss of the bromine atom. wvu.edu By analyzing these fragments, researchers can piece together the structure of the original molecule. nih.gov This technique is also instrumental in metabolite profiling, where the goal is to identify the metabolic products of a compound in a biological system. nih.gov
| Mass Spectrometry Technique | Primary Application | Information Gained for this compound |
| HRMS | Accurate mass determination | Elemental composition, confirmation of product formation in a reaction |
| MS/MS | Structural elucidation through fragmentation | Characteristic fragmentation pattern for structural confirmation, identification of metabolites |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated, which can be mathematically transformed into a model of the electron density within the crystal. This electron density map is then used to determine the precise location of each atom in the molecule.
For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray crystallography. The resulting crystal structure would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. While this compound itself is not chiral, if it were used as a building block in the synthesis of a chiral molecule, X-ray crystallography could be used to determine the absolute stereochemistry of the final product. The detailed structural information provided by this technique is often considered the "gold standard" for molecular structure determination. The analysis of related bromothiazole structures by X-ray crystallography has provided valuable insights into their molecular geometry and intermolecular interactions. researchgate.netst-andrews.ac.uk
Chiral Chromatography for Enantiomeric Purity Assessment and Separation of Stereoisomers
The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral pharmaceutical compounds. While "this compound" possesses a chiral center, a review of current scientific literature reveals a notable absence of specific studies detailing the chiral chromatography methods for its enantiomeric separation and purity assessment. However, the principles and established methodologies of chiral chromatography provide a clear framework for how such an analysis would be approached.
Chiral chromatography is a specialized form of column chromatography where the stationary phase is chiral. This allows for the differential interaction with the enantiomers of a chiral analyte, leading to their separation. The development of a successful chiral separation method is essential to quantify the enantiomeric excess (ee) and ensure the stereochemical integrity of a substance.
For a molecule like "this compound," high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be the most probable and effective technique employed. The selection of the appropriate CSP is the most critical parameter in developing a separation method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely utilized in the pharmaceutical industry for their broad applicability and high success rates in resolving a wide range of chiral compounds.
The general approach to developing a chiral separation method for "this compound" would involve screening a variety of polysaccharide-based columns with different mobile phases. The mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is systematically varied to optimize the separation. The differential interactions between the enantiomers of "this compound" and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, would result in different retention times for each enantiomer on the chromatogram.
The resolution (Rs) between the two enantiomeric peaks is a key measure of the separation's effectiveness. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. Once a suitable method is developed, it can be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control.
Although no specific data tables for the chiral separation of "this compound" can be presented due to the lack of published research, the table below illustrates the typical format and parameters that would be reported in such a study.
Table 1: Illustrative Data Format for Chiral HPLC Method Development
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Example: Chiralpak IA | Hexane:Isopropanol (90:10) | 1.0 | Data Not Available | Data Not Available | Data Not Available |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and predict the reactivity of thiazole-containing compounds.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a standard tool for elucidating reaction mechanisms involving heterocyclic compounds like thiazoles. While specific DFT studies on the reaction mechanisms of (5-Bromothiazol-4-yl)methanol are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of thiazole (B1198619) derivatives. These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates. For instance, DFT calculations can be employed to investigate the energetics of nucleophilic substitution reactions at the thiazole ring or reactions involving the methanol (B129727) moiety.
Such computational analyses provide valuable data on activation energies and reaction thermodynamics, which are critical for optimizing reaction conditions and predicting the feasibility of synthetic routes. The insights gained from these theoretical models can guide the rational design of novel synthetic pathways for functionalized thiazoles.
Molecular Orbital Analysis and Charge Distribution Calculations
Molecular orbital analysis and charge distribution calculations are integral components of DFT studies, offering a detailed picture of the electronic landscape of a molecule. For thiazole derivatives, these calculations help in identifying the regions of the molecule that are electron-rich or electron-deficient, which in turn dictates its reactivity towards electrophiles and nucleophiles.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In the context of this compound, the bromine atom and the hydroxyl group would significantly influence the charge distribution and the nature of the frontier molecular orbitals.
Table 1: Illustrative Data from Molecular Orbital Analysis of a Generic Thiazole Derivative
| Parameter | Value (arbitrary units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are for illustrative purposes to represent typical outputs of such calculations for a thiazole derivative and are not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions between molecules over time. For flexible molecules like this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) and the energetic barriers between them.
In the context of drug discovery, MD simulations are invaluable for studying the binding of a ligand, such as a thiazole derivative, to its biological target, typically a protein. These simulations can elucidate the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. nih.gov Such detailed understanding of ligand-receptor interactions is crucial for optimizing the affinity and selectivity of potential drug candidates. nih.gov
In Silico Screening and Rational Drug Design Approaches Utilizing the Thiazole Scaffold
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Computational, or in silico, methods play a pivotal role in leveraging this scaffold for the design of new drugs.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the case of thiazole derivatives, a library of such compounds can be screened against a panel of known protein structures to identify potential biological targets. This approach can rapidly narrow down the candidates for further experimental testing, saving significant time and resources in the early stages of drug discovery. The process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies are employed in the development of thiazole-based therapeutics.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new molecules, such as derivatives of this compound, with improved properties.
Structure-based drug design , on the other hand, is applicable when the structure of the target protein is known. This powerful technique involves the use of molecular docking and MD simulations to design ligands that fit precisely into the binding site of the target. researchgate.net By understanding the specific interactions between the ligand and the receptor at an atomic level, medicinal chemists can make rational modifications to the ligand's structure to enhance its binding affinity and selectivity. researchgate.net The thiazole scaffold often serves as a core element that can be functionalized to optimize these interactions.
Table 2: Comparison of Drug Design Methodologies for Thiazole Derivatives
| Methodology | Basis | Key Techniques | Application for Thiazole Derivatives |
| Ligand-Based | Knowledge of active ligands | Pharmacophore modeling, QSAR | Designing new thiazoles based on the properties of known active compounds. |
| Structure-Based | Known 3D structure of the target | Molecular docking, MD simulations | Optimizing the fit and interactions of a thiazole ligand within a protein binding site. researchgate.net |
Patents and Intellectual Property Landscape in Academic Research
Analysis of Patent Literature Involving (5-Bromothiazol-4-yl)methanol as a Key Intermediate in Drug Synthesis
A comprehensive review of the patent literature reveals the strategic importance of this compound as a key intermediate in the synthesis of novel therapeutic agents, particularly in the field of oncology. Notably, patent documents from prominent biopharmaceutical companies highlight the use of this compound in the creation of Brahma (BRM) targeting compounds, a class of molecules with significant potential in cancer treatment.
Key patents in this domain have been assigned to Arvinas Operations, Inc. , and Genentech, Inc. , both leaders in the development of innovative cancer therapies. These patents describe the synthesis of bifunctional compounds that can induce the degradation of specific target proteins, a cutting-edge approach in drug discovery known as targeted protein degradation.
In these patented synthetic routes, this compound serves as a crucial building block for constructing the final drug molecule. Its thiazole (B1198619) ring provides a key scaffold, and the bromo and methanol (B129727) functionalities offer versatile handles for further chemical modifications, allowing for the precise tuning of the molecule's properties to achieve the desired biological activity.
The therapeutic focus of these patents is primarily on the treatment of various cancers, including but not limited to squamous-cell carcinoma, adenocarcinoma, and hepatocellular carcinomas. The compounds synthesized using this compound are designed to modulate targeted ubiquitination, leading to the degradation of proteins that are critical for cancer cell survival and proliferation.
| Patent Number | Assignee | Therapeutic Area | Role of this compound |
|---|---|---|---|
| EP 3774789 B1 | Arvinas Operations, Inc. | Oncology (BRM Targeting Compounds) | Key intermediate in the synthesis of the final active pharmaceutical ingredient. |
| WO2021067606A1 | Arvinas Operations, Inc., Genentech, Inc. | Oncology (BRM Targeting Compounds) | Essential building block for the core molecular scaffold. |
Strategies for Intellectual Property Protection of Thiazole-Based Drug Candidates in Academia
For academic institutions, the discovery of novel thiazole-based drug candidates presents a significant opportunity for both scientific advancement and commercialization. However, to realize this potential, a robust intellectual property (IP) protection strategy is paramount. The primary vehicle for protecting such inventions is the patent, which grants the owner the exclusive right to make, use, and sell the invention for a limited period.
A multi-layered approach to patent protection is often the most effective strategy. bailey-walsh.com This can include:
Composition of Matter Claims: These are the most valuable type of claims as they protect the novel chemical entity itself, regardless of its method of use. For a new thiazole-based compound, a composition of matter patent provides the broadest possible protection. drugpatentwatch.com
Method of Use Claims: These claims protect the use of a known or new compound for a specific therapeutic purpose. For instance, if a known thiazole compound is found to have a new application in treating a particular type of cancer, a method of use patent can be obtained. drugpatentwatch.com
Process Claims: These claims protect the specific synthetic method used to produce the thiazole-based compound. While generally narrower than composition of matter claims, they can be valuable if the new synthesis is more efficient or produces a purer product.
Academic researchers should work closely with their university's technology transfer office (TTO) to navigate the patenting process. Key considerations include:
Early Disclosure: It is crucial for researchers to disclose their inventions to the TTO before any public disclosure, such as a publication or conference presentation. Public disclosure can jeopardize the novelty requirement for obtaining a patent. umich.edu
Thorough Documentation: Detailed laboratory notebooks and records of experiments are essential for supporting a patent application and demonstrating inventorship.
Prior Art Searches: A comprehensive search of existing patents and scientific literature is necessary to ensure the novelty and non-obviousness of the invention. bailey-walsh.com
Beyond patents, other forms of IP protection, such as trade secrets for unpatented know-how and proprietary biological materials, can also be part of a comprehensive strategy.
Collaborative Research and Licensing Opportunities Derived from Academic Discoveries
The translation of academic discoveries into new medicines is often facilitated through collaborations between universities and pharmaceutical or biotechnology companies. mrlcg.comelion.nz These partnerships can take various forms, each with its own set of benefits and considerations.
Collaborative Research Agreements: These agreements involve a partnership between an academic lab and a company to jointly conduct research on a specific project. This model allows for the sharing of resources, expertise, and risk. For thiazole-based drug discovery, a company might provide funding and expertise in medicinal chemistry and preclinical development, while the academic lab contributes its deep biological insights and initial discoveries. elion.nz
Licensing Agreements: In this model, a university grants a company the rights to use and commercialize a patented technology in exchange for financial compensation. morganlewis.com Licensing agreements for academic discoveries in the life sciences typically include:
Upfront Fees: An initial payment made by the company to the university upon signing the agreement. morganlewis.com
Milestone Payments: Payments that are triggered when the company achieves specific development or regulatory milestones, such as the initiation of clinical trials or FDA approval.
Royalties: A percentage of the net sales of the final product that is paid to the university. morganlewis.com
A successful example of an academic-industry collaboration is the development of the blockbuster breast cancer drug Trastuzumab (Herceptin), which resulted from a joint effort between Genentech and the University of California, Los Angeles. elion.nz More recently, the collaboration between the University of Oxford and AstraZeneca led to the rapid development and commercialization of a COVID-19 vaccine. elion.nz
For academic institutions with promising thiazole-based drug candidates, there are numerous opportunities to partner with companies that have the resources and expertise to advance these compounds through clinical development and to the market. Attending industry conferences, leveraging the network of the TTO, and actively publishing research in high-impact journals are effective ways to attract potential partners.
Furthermore, the rise of academic spin-offs presents another avenue for commercialization. biotechgate.com In this model, a new company is formed specifically to develop and commercialize a university's technology. This approach allows the academic inventors to maintain a more direct role in the development of their discoveries. biotechgate.com A notable example is Alpha-9 Theranostics, a spin-off from the University of British Columbia, which raised significant funding to develop next-generation radiopharmaceuticals for cancer treatment. ubc.ca
Future Research Directions and Challenges
Development of Next-Generation Thiazole-Based Therapeutics with Enhanced Specificity and Efficacy
The development of next-generation thiazole-based therapeutics is centered on enhancing their specificity and efficacy to create more potent and safer medications. nih.govdergipark.org.tr Modifications to the thiazole (B1198619) ring at various positions can lead to the production of new compounds with a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govneliti.com For instance, structural modifications of substitution groups on the central thiazole ring have led to the identification of potent inhibitors of cancer cell migration. nih.gov
Research has shown that even minor structural changes to thiazole derivatives can significantly impact their biological activity. acs.org For example, altering the substitution on the thiazole nitrogen can dramatically affect the antimigration activity of these compounds against metastatic cancer cells. acs.org Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the pharmacological profile of thiazole derivatives. acs.org The goal is to design molecules that exhibit high affinity and selectivity for their intended biological targets, thereby maximizing therapeutic effects while minimizing off-target toxicities. dergipark.org.trnih.gov The development of thiazole-pyridine hybrids has shown improved anti-breast cancer efficacy compared to standard drugs, suggesting that hybrid molecules are a promising avenue for future exploration. nih.gov
Exploration of Novel Biological Targets for (5-Bromothiazol-4-yl)methanol Derivatives
While thiazole derivatives have been shown to interact with a variety of known biological targets, there is a continuous search for novel targets to address unmet medical needs. neliti.comnih.gov Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors involved in cancer progression. nih.govresearchgate.net These targets include enzyme-linked receptors on the cell membrane and components of the cell cycle. nih.gov
Future research will involve screening this compound derivatives against a broader range of biological targets to uncover new therapeutic applications. This exploration could lead to the discovery of first-in-class drugs with novel mechanisms of action. Techniques such as high-throughput screening and proteomics will be instrumental in identifying new protein interactions. Furthermore, understanding the mechanism of action of existing thiazole-based drugs can provide insights into new potential targets. neliti.com For example, some thiazole derivatives have been identified as potent inhibitors of metastatic cancer cell migration and invasion, opening up new avenues for targeting cancer metastasis. nih.govacs.org The table below summarizes some of the known biological targets for thiazole derivatives.
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | Bcr-Abl, Src family kinases, BRAF | Cancer |
| Enzymes | Dihydroorotate dehydrogenase, Topoisomerase II | Cancer, Autoimmune Diseases |
| Receptors | Estrogen receptors, Adenosine receptors | Cancer, Neurological Disorders |
| Structural Proteins | Tubulin | Cancer |
Advancements in Asymmetric Synthesis of Chiral Thiazole Analogues
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize stereochemically pure chiral thiazole analogues is of paramount importance.
Recent advancements in asymmetric catalysis are paving the way for the efficient and selective synthesis of chiral thiazoles. acs.orgrsc.org This includes the development of novel chiral catalysts and stereoselective synthetic routes that allow for the precise control of the three-dimensional arrangement of atoms in the final molecule. acs.orgnih.gov Research is ongoing to develop more robust and scalable asymmetric methods for the synthesis of a wide range of chiral thiazole building blocks. rsc.orgnih.gov These advancements will enable the synthesis of enantiomerically pure thiazole-based drugs with improved therapeutic indices. The use of asymmetric organocatalysis to construct thiazolone derivatives has gained significant attention in recent years. nih.gov
Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and thiazole research is no exception. nih.govpremierscience.com These computational tools can significantly accelerate the identification and optimization of new drug candidates. premierscience.comastrazeneca.com AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to build predictive models. premierscience.comcrimsonpublishers.com
In the context of thiazole drug discovery, AI and ML can be applied to:
Virtual Screening: Virtually screen large libraries of thiazole derivatives to identify compounds with a high probability of being active against a specific biological target. nih.gov
QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new thiazole compounds based on their chemical structure. nih.gov
De Novo Drug Design: Design novel thiazole-based molecules with desired pharmacological properties from scratch. premierscience.com
ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
The use of AI and ML has the potential to reduce the time and cost associated with drug discovery and development, making it a critical area of future research for thiazole-based therapeutics. premierscience.comastrazeneca.com
Addressing Challenges in Synthetic Accessibility and Scalability for Academic and Potential Industrial Applications
For a new drug candidate to be viable, it must be possible to synthesize it in a practical and cost-effective manner on a large scale. rsc.orgrsc.org While many novel thiazole derivatives with interesting biological activities are reported in academic literature, their synthetic routes are often complex and not amenable to large-scale production. organic-chemistry.orgeurekaselect.com
Future research in this area will focus on developing more efficient, scalable, and sustainable synthetic methods for this compound and its derivatives. rsc.orgrsc.org This includes the development of one-pot syntheses, the use of greener solvents and reagents, and the optimization of reaction conditions to improve yields and reduce costs. ijcce.ac.irscispace.com The renowned Hantzsch thiazole synthesis remains a widely used method, but new and innovative synthetic strategies are continuously being explored. eurekaselect.comwikipedia.orgyoutube.com Addressing the challenges of synthetic accessibility and scalability is crucial for translating promising academic discoveries into clinically useful therapeutic agents. rsc.org
Q & A
Q. What are the optimal reaction conditions for synthesizing (5-Bromothiazol-4-yl)methanol, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves bromination of thiazole derivatives followed by hydroxylation. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for bromination .
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Purification : Recrystallization from methanol/water mixtures yields >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for the methoxy proton signal at δ 4.5–5.0 ppm and aromatic protons in the thiazole ring (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 208 (C₄H₅BrNOS) with characteristic fragmentation at Br (loss of 79/81 Da) .
- IR : O–H stretch at 3200–3400 cm⁻¹ and C–Br vibration at 550–650 cm⁻¹ .
Q. What biological assays are suitable for screening the antimicrobial activity of this compound?
- Methodological Answer :
- Disk diffusion/Kirby-Bauer test : Assess inhibition zones against S. aureus and E. coli .
- MIC determination : Use broth microdilution (concentration range: 1–256 µg/mL) .
- Control compounds : Compare with sulfonamides or β-lactams for baseline activity .
Advanced Research Questions
Q. How do electronic effects of the bromo and hydroxymethyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Analyze HOMO/LUMO orbitals to predict sites for Suzuki-Miyaura coupling (C–Br as electrophilic center) .
- Experimental validation : Test Pd-catalyzed reactions with aryl boronic acids; monitor yields under inert atmospheres .
- Steric effects : The hydroxymethyl group may hinder coupling at C4; protect the –OH group with TMSCl prior to reaction .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?
- Methodological Answer :
- Repetition under controlled conditions : Verify if moisture or oxidation caused anomalies (e.g., –OH proton exchange in D₂O) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures .
- Alternative solvents : Use deuterated DMSO to stabilize reactive intermediates .
Q. How can computational modeling predict the binding affinity of this compound to bacterial enzymes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with E. coli dihydrofolate reductase (PDB ID: 1RX2) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical hydrogen bonds between –OH and active-site residues (e.g., Asp27) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
